2-(Bromomethyl)-6-chlorobenzaldehyde
Overview
Description
2-(Bromomethyl)-6-chlorobenzaldehyde is an organic compound with the molecular formula C8H6BrClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromomethyl group at the second position and a chlorine atom at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-chlorobenzaldehyde typically involves the bromination of 6-chlorobenzaldehyde. One common method is the bromination of 6-chlorobenzaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-6-chlorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzaldehydes.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products Formed:
- Substituted benzaldehydes from nucleophilic substitution.
- 2-(Bromomethyl)-6-chlorobenzoic acid from oxidation.
- 2-(Bromomethyl)-6-chlorobenzyl alcohol from reduction .
Scientific Research Applications
2-(Bromomethyl)-6-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-chlorobenzaldehyde depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
2-(Bromomethyl)benzaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
6-Chlorobenzaldehyde: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-(Chloromethyl)-6-bromobenzaldehyde: Has the positions of bromine and chlorine reversed, which can affect its reactivity and the types of reactions it undergoes
Uniqueness: 2-(Bromomethyl)-6-chlorobenzaldehyde is unique due to the presence of both bromomethyl and chlorine substituents, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for a broader range of synthetic applications compared to its analogs .
Properties
IUPAC Name |
2-(bromomethyl)-6-chlorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNAJBBOGNCZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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